REACTION_CXSMILES
|
C(O[K])CCC.[C:7]([C:11]1([C:17]([O:19]CC)=[O:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8]>CS(C)=O>[C:7]([C:11]1([C:17]([OH:19])=[O:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)([CH3:10])([CH3:8])[CH3:9]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)O[K]
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Name
|
ethyl 1-tert-butyl-cyclohexyl-carboxylate
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Quantity
|
15.5 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1(CCCCC1)C(=O)OCC
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Name
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|
Quantity
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300 mL
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Type
|
solvent
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Smiles
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CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was then poured on ice
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Type
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CUSTOM
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Details
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By acidification with dilute HCl the tert-butyl-cyclohexyl-carboxylic acid was precipitated
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1(CCCCC1)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |